molecular formula C12H26O2Si B14399749 Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane CAS No. 88584-72-9

Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane

Cat. No.: B14399749
CAS No.: 88584-72-9
M. Wt: 230.42 g/mol
InChI Key: UQEXWVIUSQLSRQ-UHFFFAOYSA-N
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Description

Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three methyl groups and an alkoxy group derived from 1-propoxyhex-1-en-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane typically involves the reaction of trimethylchlorosilane with 1-propoxyhex-1-en-1-ol in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with the chlorosilane to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems and reactors can help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The alkoxy group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various substituted silanes.

    Substitution: New organosilicon compounds with different functional groups.

Scientific Research Applications

Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane has several applications in scientific research:

    Materials Science: The compound is used in the preparation of silicon-based materials, including polymers and coatings.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.

Mechanism of Action

The mechanism by which Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane exerts its effects depends on the specific reaction or application. In general, the silicon atom in the compound can form stable bonds with various organic and inorganic groups, allowing for the formation of complex structures. The presence of the alkoxy group also enables the compound to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane
  • Trimethyl[(1-phenylprop-1-en-1-yl)oxy]silane
  • Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane

Uniqueness

Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane is unique due to the presence of the 1-propoxyhex-1-en-1-yl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkoxy or alkyl groups attached to the silicon atom. The unique structure of this compound allows for its use in specialized applications where other compounds may not be suitable.

Properties

CAS No.

88584-72-9

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

trimethyl(1-propoxyhex-1-enoxy)silane

InChI

InChI=1S/C12H26O2Si/c1-6-8-9-10-12(13-11-7-2)14-15(3,4)5/h10H,6-9,11H2,1-5H3

InChI Key

UQEXWVIUSQLSRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(OCCC)O[Si](C)(C)C

Origin of Product

United States

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